2,2-Diphenyl-1-(piperazin-1-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(piperazin-1-yl)ethanone is a chemical compound characterized by the presence of two phenyl groups and a piperazine ring attached to an ethanone backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The compound is a white to yellow powder or crystals , suggesting that it may have good solubility in polar solvents, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
Biochemical Analysis
Biochemical Properties
2,2-Diphenyl-1-(piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions includes enzyme inhibition or activation, which can affect the metabolic pathways of other compounds.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression . These effects can result in alterations in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their activity . This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy and potency . Long-term exposure to this compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone typically involves the reaction of diphenylmethanol with piperazine in the presence of a suitable catalyst. One common method includes the use of an acid catalyst to facilitate the formation of the ethanone linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-1-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives .
Scientific Research Applications
2,2-Diphenyl-1-(piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
- 2,2-Diphenyl-1-(piperidin-1-yl)ethanone
- 2,2-Diphenyl-1-(morpholin-1-yl)ethanone
- 2,2-Diphenyl-1-(pyrrolidin-1-yl)ethanone
Comparison: Compared to its analogs, 2,2-Diphenyl-1-(piperazin-1-yl)ethanone exhibits unique properties due to the presence of the piperazine ring. This structural feature enhances its ability to interact with a variety of biological targets, making it more versatile in medicinal chemistry applications. Additionally, the compound’s stability and reactivity profile differ from those of its analogs, providing distinct advantages in synthetic and industrial processes .
Properties
CAS No. |
435345-44-1 |
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Molecular Formula |
C20H21F3N2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20N2O.C2HF3O2/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17,19H,11-14H2;(H,6,7) |
InChI Key |
XTLPASSNHDZTMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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